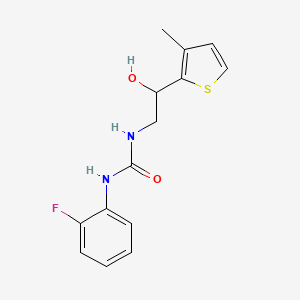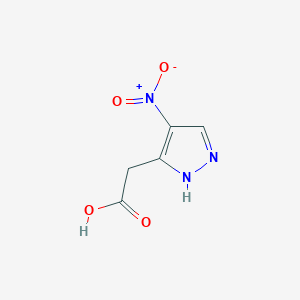
2-(4-nitro-1H-pyrazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitro-1H-pyrazol-5-yl)acetic acid is a chemical compound with the molecular formula C5H5N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
作用機序
Target of Action
Similar compounds, such as those containing a pyrazole ring, have been known to exhibit a broad range of biological activities . For instance, some compounds target proteins like aldose reductase .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of certain enzymes, modulate receptor function, or interfere with cellular signaling pathways .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, they can affect pathways related to inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can influence its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid. For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s efficacy can be influenced by factors such as pH, presence of other substances, and specific conditions within the biological environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(4-nitro-1H-pyrazol-5-yl)acetic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetic acid moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-amino-1H-pyrazol-5-yl)acetic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the acetic acid moiety.
科学的研究の応用
2-(4-nitro-1H-pyrazol-5-yl)acetic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-(3-amino-1H-pyrazol-5-yl)acetic acid: A precursor in the synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.
4,5-dihydro-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZLTQCFCSIAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)
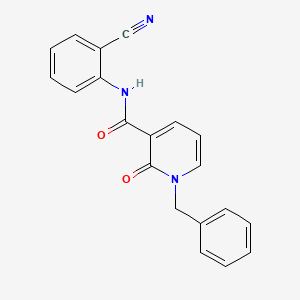
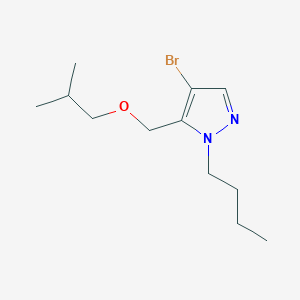
![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
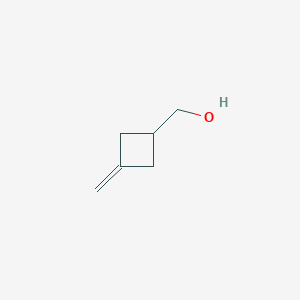
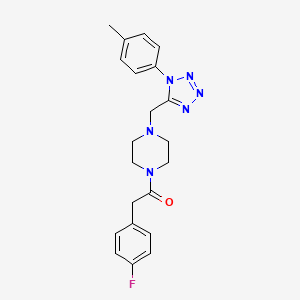
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)
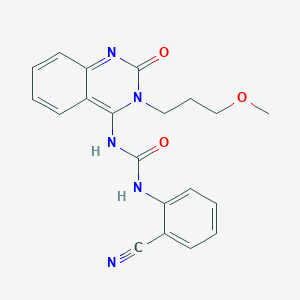
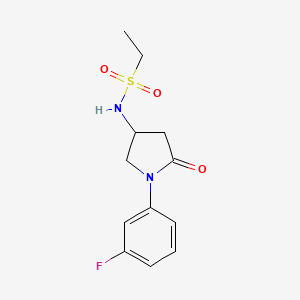
![2,4-DIETHYL 5-{2-[(4-BENZYL-5-{[(3-FLUOROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2998600.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)
